molecular formula C12H14O2 B231613 Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate CAS No. 18905-34-5

Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate

Cat. No. B231613
CAS RN: 18905-34-5
M. Wt: 248.27 g/mol
InChI Key: YPZJKGUPDHLSTO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate, also known as potassium oxalate, is a chemical compound with the formula K2C2O4. It is a white, crystalline powder that is soluble in water. Potassium oxalate is used in various scientific research applications, including as a reducing agent and a complexing agent.

Mechanism of Action

Potassium oxalate acts as a reducing agent by donating electrons to other compounds. It also acts as a complexing agent by forming complexes with metal ions. The mechanism of action of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the synthesis of nanoparticles involves the reduction of silver ions to silver nanoparticles by Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. The reduction reaction is catalyzed by the presence of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate.
Biochemical and Physiological Effects:
Potassium oxalate has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to have antioxidant properties. However, it is important to note that Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate can be toxic if ingested in large quantities.

Advantages and Limitations for Lab Experiments

One advantage of using Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in lab experiments is its reducing and complexing properties. It is also readily available and relatively inexpensive. However, one limitation is its toxicity if ingested or inhaled. It is important to handle Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate with care and to follow proper safety protocols.

Future Directions

There are several future directions for research involving Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. One area of research could be the synthesis of new organic compounds using Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate as a starting material. Another area of research could be the use of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the synthesis of other nanoparticles, such as gold nanoparticles. Additionally, the potential applications of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the field of medicine, such as in the treatment of bacterial infections or as an antioxidant, could be explored.

Synthesis Methods

Potassium oxalate can be synthesized by reacting oxalic acid with Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate hydroxide. The reaction produces water and Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. The reaction can be represented by the following equation:
H2C2O4 + 2KOH → K2C2O4 + 2H2O

Scientific Research Applications

Potassium oxalate has various scientific research applications. It is used as a reducing agent in the synthesis of nanoparticles, such as silver nanoparticles. It is also used as a complexing agent in the determination of metal ions, such as calcium, magnesium, and iron. Potassium oxalate is also used in the synthesis of organic compounds, such as oxalic acid esters.

properties

CAS RN

18905-34-5

Molecular Formula

C12H14O2

Molecular Weight

248.27 g/mol

IUPAC Name

dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate

InChI

InChI=1S/C6H4O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;;/q;2*+1/p-2

InChI Key

YPZJKGUPDHLSTO-UHFFFAOYSA-L

SMILES

C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[K+].[K+]

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[K+].[K+]

Related CAS

1887-02-1 (di-hydrochloride salt)

synonyms

tetrahydroxy-1,4-benzoquinone
tetrahydroxy-1,4-benzoquinone disodium salt

Origin of Product

United States

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